2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole
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Overview
Description
2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole is a complex organic compound that features a unique combination of pyrrole, pyrazole, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzothiazole ring .
Scientific Research Applications
2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Known for its antitumor activity.
tert-Butyl 4-[(E)-But-1-en-3-yl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid: Another compound with a pyrrole moiety.
Uniqueness
What sets 2-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carbonyl]-1,3-benzothiazole apart is its unique combination of pyrrole, pyrazole, and benzothiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-21(2,3)26-19(24-10-6-7-11-24)14-12-25(13-16(14)23-26)20(27)18-22-15-8-4-5-9-17(15)28-18/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQZNKSVWFJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=NC4=CC=CC=C4S3)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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